N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide
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Overview
Description
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a pyrazine-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide typically involves multiple steps:
Formation of Piperazine Derivatives: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorophenyl halide reacts with the piperazine derivative.
Attachment of Sulfonyl and Propyl Groups: The sulfonyl group is typically introduced through sulfonation reactions, while the propyl chain can be added via alkylation reactions.
Formation of Pyrazine-2-Carboxamide Moiety: The final step involves the formation of the pyrazine-2-carboxamide moiety, which can be achieved through condensation reactions involving pyrazine derivatives and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the propyl chain.
Reduction: Reduction reactions can occur at the pyrazine-2-carboxamide moiety, leading to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl group and the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides and sulfonates are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives
Uniqueness
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain molecular targets, while the piperazine and pyrazine-2-carboxamide moieties contribute to its overall stability and reactivity.
Properties
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3S/c19-15-2-4-16(5-3-15)23-9-11-24(12-10-23)28(26,27)13-1-6-22-18(25)17-14-20-7-8-21-17/h2-5,7-8,14H,1,6,9-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEIMUOXADFXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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